molecular formula C20H19ClN6O3 B1588918 BAY 61-3606 dihydrochloride CAS No. 648903-57-5

BAY 61-3606 dihydrochloride

Cat. No.: B1588918
CAS No.: 648903-57-5
M. Wt: 426.9 g/mol
InChI Key: HLYFDKZWVIBYKL-UHFFFAOYSA-N
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Description

BAY 61-3606 dihydrochloride is a cell-permeable imidazopyrimidine compound . It acts as a potent, ATP-competitive, reversible, and highly selective inhibitor of Syk tyrosine kinase activity . The Ki value is 7.5 nM .


Molecular Structure Analysis

The molecular formula of this compound is C20H18N6O3.2HCl . The molecular weight is 463.32 .


Chemical Reactions Analysis

This compound has been found to reduce ERK1/2 and Akt phosphorylation in neuroblastoma cells . It also induces a large decrease of Syk phosphorylation in K-rn cell lysates .

Scientific Research Applications

Anti-Myeloma Effects

BAY 61-3606 dihydrochloride has shown potential as an anti-multiple myeloma agent. It induces cell cycle arrest and apoptosis in myeloma cells, effects that are independent of SYK inhibition. This is achieved through IKZF1 and IKZF3 protein degradation, similar to IMiD® compounds, and is effective on both IMiD®-sensitive and resistant myeloma cells (Li et al., 2016).

Role in Allergic Reactions

BAY 61-3606 has been identified as a potent and selective inhibitor of Syk kinase, playing a critical role in allergic reactions. It inhibits degranulation, lipid mediator, and cytokine synthesis in mast cells, and suppresses antigen-induced passive cutaneous anaphylactic reaction, bronchoconstriction, and bronchial edema in rat models. This positions BAY 61-3606 as a potential anti-asthmatic/allergic therapeutic (Yamamoto et al., 2003).

Enhancing Apoptosis in Cancer Therapy

In breast cancer cells, BAY 61-3606 enhances TRAIL-induced apoptosis by downregulating Mcl-1, acting more as a Cyclin-Dependent Kinase (CDK) 9 inhibitor than a Syk inhibitor. It induces ubiquitin-dependent degradation of Mcl-1 and downregulates Mcl-1 at the transcription level, sensitizing cancer cells to apoptosis (Kim et al., 2015).

Neuroprotection

While not directly related to BAY 61-3606, research on a similar compound, Bay X 3702, a 5-HT1A receptor agonist, has shown neuroprotective effects. It prevents excitotoxic damage in hippocampal neurons and reduces infarct volume in rat models of cerebral ischemia, suggesting potential neuroprotective applications for related compounds (Semkova et al., 1998).

Inhibition of IKKα in Virus Infection

BAY 61-3606 inhibits replication of human cytomegalovirus (HCMV) by inhibiting IKKα, a cellular kinase. This inhibition disrupts the phosphorylation of histone H3 and other histone modifications, highlighting its potential role in antiviral therapy (Ho et al., 2016).

Potentiating Anti-Tumor Effects in Colon Cancer

BAY 61-3606 enhances the sensitivity of colon cancer cells to TRAIL-induced apoptosis, particularly in cells with active mutations in the KRAS gene. It up-regulates death receptor 4 (DR4) and suppresses NF-κB activity, suggesting its efficacy in combination therapy for colon cancer (Du et al., 2016).

Safety and Hazards

BAY 61-3606 dihydrochloride is toxic . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

BAY 61-3606 dihydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that is involved in the signaling pathways of various immune cells, including B cells, mast cells, and macrophages. This compound binds to the ATP-binding site of Syk, thereby preventing its activation and subsequent phosphorylation of downstream signaling molecules. This inhibition leads to a reduction in the phosphorylation of ERK1/2 and Akt, which are key proteins involved in cell survival and proliferation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In neuroblastoma cells, this compound reduces the phosphorylation of ERK1/2 and Akt, leading to decreased cell viability and increased apoptosis . In breast cancer cells, this compound sensitizes cells to TRAIL-induced apoptosis by downregulating the expression of Mcl-1, a protein that inhibits apoptosis . Additionally, this compound induces cell cycle arrest and apoptosis in multiple myeloma cells by degrading IKZF1/3 proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of spleen tyrosine kinase (Syk), thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules such as ERK1/2 and Akt, which are involved in cell survival and proliferation . This compound also downregulates the expression of Mcl-1 in breast cancer cells, sensitizing them to TRAIL-induced apoptosis . Furthermore, this compound induces the degradation of IKZF1/3 proteins in multiple myeloma cells, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against Syk over extended periods . In in vitro studies, this compound has been shown to induce apoptosis and reduce cell viability in a time-dependent manner, with significant effects observed after 24 to 48 hours of treatment . In in vivo studies, this compound exhibits good oral bioavailability and efficacy in reducing tumor growth in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving female BALB/c nude mice bearing MCF-7 tumor xenografts, this compound was administered intraperitoneally at a dosage of 50 mg/kg twice a week. This treatment led to significant reductions in tumor growth . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cell survival and apoptosis. The compound inhibits the activity of spleen tyrosine kinase (Syk), which plays a key role in the signaling pathways of immune cells . By inhibiting Syk, this compound reduces the phosphorylation of ERK1/2 and Akt, leading to decreased cell survival and increased apoptosis . Additionally, this compound downregulates the expression of Mcl-1 in breast cancer cells, further promoting apoptosis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is orally available and exhibits good bioavailability, allowing it to effectively reach target tissues . Within cells, this compound is distributed to various subcellular compartments, where it exerts its inhibitory effects on spleen tyrosine kinase (Syk) and other signaling molecules .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with spleen tyrosine kinase (Syk) and other signaling molecules . The compound’s ability to inhibit Syk activity within the cytoplasm leads to downstream effects on cell survival and apoptosis. Additionally, this compound may localize to other subcellular compartments, such as the nucleus, where it can influence gene expression and other cellular processes .

Properties

IUPAC Name

2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3.ClH/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19;/h3-11H,1-2H3,(H2,21,27)(H,23,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYFDKZWVIBYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648903-57-5
Record name 2-[[7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]-3-pyridinecarboxamide hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648903-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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